3-Carbamoyl-2-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-carbamoyl-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H2,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYVUBOFZHZZKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781679-45-5 | |
| Record name | 3-carbamoyl-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Carbamoyl 2 Fluorobenzoic Acid and Its Precursors
Retrosynthetic Analysis and Key Disconnection Strategies
A logical retrosynthetic analysis of 3-Carbamoyl-2-fluorobenzoic acid reveals several primary disconnection points. The most apparent disconnections are at the C-F bond and the C-C(=O)N bond, suggesting that the synthesis can be approached by either introducing the fluorine atom onto a pre-existing carbamoylbenzoic acid scaffold or by installing the carbamoyl (B1232498) group onto a fluorinated benzoic acid derivative.
Approaches to Introduce Fluorine onto the Benzoic Acid Scaffold
The introduction of a fluorine atom onto an aromatic ring is a critical step in many synthetic sequences. For the synthesis of 2-fluorobenzoic acid derivatives, several methods are available. One prominent strategy involves the nucleophilic fluorination of appropriately substituted precursors. For instance, 1-arylbenziodoxolones have been demonstrated as effective precursors for the synthesis of 2-fluorobenzoic acids via nucleophilic fluorination using fluoride (B91410) salts in polar aprotic solvents. arkat-usa.orgumn.edu This method has been successfully applied to the preparation of various substituted 2-fluorobenzoic acids.
Another approach is the use of transition-metal-catalyzed fluorination reactions. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct ortho-fluorination of benzoic acid derivatives. beilstein-journals.org These methods often employ a directing group to achieve high regioselectivity. For example, an amide group can direct the fluorination to the ortho position. beilstein-journals.org Copper-catalyzed fluorination of arylboronic acids or their derivatives also presents a viable route. beilstein-journals.org
Strategies for Carbamoyl Group Installation
The formation of the carbamoyl group is another key transformation. This can be achieved through several classical and modern synthetic methods. One common approach involves the amidation of a carboxylic acid or its activated derivative. For instance, a pre-existing benzoic acid can be converted to an acyl chloride, which then reacts with ammonia (B1221849) or an appropriate amine to form the desired amide.
Alternatively, the carbamoyl group can be constructed from a nitrile functionality. Hydrolysis of a nitrile group under controlled conditions can yield a primary amide. Furthermore, recent advancements have explored the use of carbamoyl fluorides as versatile building blocks in cross-coupling reactions. researchgate.net
Regioselective Functionalization of Fluorinated Benzoic Acid Derivatives
Achieving the correct regiochemistry, with the carbamoyl group at the 3-position and the fluorine at the 2-position, is paramount. The electronic properties of the fluorine atom and the carboxylic acid group play a significant role in directing subsequent functionalization. The fluorine atom is an ortho-, para-director in electrophilic aromatic substitution, while the carboxyl group is a meta-director. However, in the context of directed metalation, the carboxylate group can act as a powerful ortho-directing group. acs.orgresearchgate.netorganic-chemistry.org
The interplay between these directing effects must be carefully considered when designing a synthetic route. For example, starting with 2-fluorobenzoic acid, direct functionalization at the 3-position can be challenging. Therefore, strategies often involve the use of a precursor where the desired substitution pattern is pre-established or can be installed with high regioselectivity.
Direct Synthesis Routes
Direct synthesis routes aim to construct the target molecule in a more convergent and efficient manner, often by combining multiple transformations in a single pot or a streamlined sequence.
Directed Ortho-Metalation (DoM) Strategies for Fluorinated Benzoic Acids
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. organic-chemistry.org In the case of fluorinated benzoic acids, the carboxylate group can direct lithiation to the ortho position. acs.orgorganic-chemistry.org For example, treatment of a fluorobenzoic acid with a strong lithium base can lead to deprotonation at the position ortho to the carboxylate. acs.org This lithiated intermediate can then be trapped with an appropriate electrophile to introduce the desired functionality.
However, the fluorine atom itself can also act as a directing group in DoM, typically directing metalation to the adjacent position. scispace.com The outcome of the metalation often depends on the specific base used and the reaction conditions. For instance, with 4-fluorobenzoic acid, different lithium bases can lead to metalation at either the C2 or C3 position. acs.org This regiochemical control is crucial for the synthesis of specifically substituted fluorinated benzoic acids.
Halogen-Exchange Reactions and Nucleophilic Aromatic Substitution (SNAr) in Synthesis
Halogen-exchange (Halex) reactions provide a classic method for introducing fluorine into an aromatic ring. google.comresearchgate.netchimia.ch This typically involves the reaction of an aryl chloride or bromide with a fluoride salt, such as potassium fluoride, often at high temperatures and in a polar aprotic solvent. researchgate.net The efficiency of the Halex reaction can be influenced by the presence of activating groups on the aromatic ring.
Nucleophilic aromatic substitution (SNAr) is another important strategy, particularly for activated aromatic systems. google.com The fluorine atom is a good leaving group in SNAr reactions, especially when the aromatic ring is substituted with electron-withdrawing groups. This reactivity can be exploited to introduce other functional groups. For the synthesis of this compound, a precursor with a leaving group at the 2-position could undergo nucleophilic substitution with a fluoride source. arkat-usa.orgumn.edu Conversely, a precursor with a leaving group at the 3-position could potentially react with a nitrogen nucleophile to form the carbamoyl group, although this is generally less common for installing a primary amide.
The synthesis of 2,3-disubstituted benzoic acid derivatives can be achieved through nucleophilic aromatic substitution on ortho-fluorobenzaldehyde derivatives, followed by further transformations. researchgate.net
Interactive Data Tables
Table 1: Key Reagents in the Synthesis of Fluorinated Benzoic Acids
| Reagent/Catalyst | Reaction Type | Role | Reference |
| 1-Arylbenziodoxolones | Nucleophilic Fluorination | Fluorine source precursor | arkat-usa.orgumn.edu |
| Pd(II) catalysts | C-H Activation/Fluorination | Catalyst for ortho-fluorination | beilstein-journals.org |
| Copper catalysts | Fluorination | Catalyst for fluorination of arylboronic acids | beilstein-journals.org |
| Strong Lithium Bases (e.g., s-BuLi) | Directed Ortho-Metalation | Deprotonating agent | acs.orgresearchgate.net |
| Potassium Fluoride (KF) | Halogen-Exchange | Fluoride source | researchgate.net |
Table 2: Common Precursors and Intermediates
| Compound | Role in Synthesis | Subsequent Transformation | Reference |
| 2-Fluorobenzoic acid | Starting material/Intermediate | Functionalization at the 3-position | nih.gov |
| 4-Fluorobenzoic acid | Precursor for DoM | Regioselective functionalization | acs.org |
| ortho-Fluorobenzaldehyde | Precursor | Nucleophilic aromatic substitution | researchgate.net |
| Arylboronic acids | Precursor for cross-coupling | Fluorination or carbamoylation | nih.gov |
| 2-Chlorobenzoic acid | Precursor for Halex | Fluorination | researchgate.net |
Carbonylation Reactions for Carboxylic Acid Formation
Carbonylation reactions represent a powerful tool for the direct introduction of a carboxylic acid group, or its derivative, onto an aromatic scaffold. This typically involves the reaction of an aryl halide or a related precursor with carbon monoxide in the presence of a transition metal catalyst, often palladium-based. beilstein-journals.orgacs.org For the synthesis of this compound, a suitable precursor would be a 2-fluoro-3-halo-substituted benzamide (B126) or benzonitrile. The carbonylation of such a precursor would install the carboxylic acid group at the desired position.
The efficiency of these reactions can be influenced by various factors, including the choice of catalyst, ligands, base, and reaction conditions such as temperature and pressure of carbon monoxide. acs.orgmdpi.com For instance, palladium-catalyzed carbonylation of aryl iodides is a well-established method. beilstein-journals.org
Table 1: Examples of Palladium-Catalyzed Carbonylation Reactions
| Aryl Halide Precursor | Catalyst/Reagents | Product | Reference |
| meta- and para-iodo derivatives of all-cis-3-phenyl-1,2,4,5-tetrafluorocyclohexane | Pd(PPh₃)₄, Bu₄SnH, CO | Benzaldehyde derivatives | beilstein-journals.org |
| Polyfluorinated benzal fluorides and chlorides | CO, SbF₅ | Dicarbonylation products | mdpi.com |
This table is based on data from existing research and is intended to be interactive.
Multi-Step Synthetic Sequences from Readily Available Precursors
Often, the most practical approach to complex molecules like this compound involves a multi-step synthesis starting from simpler, commercially available compounds. rsc.orgyoutube.com These sequences allow for the sequential and controlled introduction of the required functional groups.
The carbamoyl group (-CONH₂) can be introduced at various stages of the synthesis. One common method involves the partial hydrolysis of a nitrile group (-CN). For example, a 2-fluoro-3-cyanobenzoic acid derivative could be subjected to controlled hydrolysis to yield the corresponding this compound.
Alternatively, an amide can be formed from a carboxylic acid and an amine. diva-portal.org In the context of synthesizing the target molecule, a 2-fluoro-1,3-benzenedicarboxylic acid derivative could be selectively amidated. The hydrolysis of amides to carboxylic acids is also a fundamental reaction, typically requiring heating in aqueous acid or base. libretexts.orgmasterorganicchemistry.com
A specific example involves the reaction of 2-fluorobenzoic acid with oxalyl chloride to form the acid chloride, which then reacts with an aminobenzothiophene derivative to form an amide. nih.gov While not a direct synthesis of the target molecule, this illustrates a relevant amidation strategy.
A common strategy for introducing nitrogen-containing functional groups onto an aromatic ring is through nitration followed by reduction. For instance, starting with a 2-fluorobenzoic acid derivative, nitration would introduce a nitro group onto the ring. The position of nitration is directed by the existing substituents. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride, yields an aminobenzoic acid. chemicalbook.com This amino group can then be a precursor to the carbamoyl group or used in diazotization reactions.
For example, 2-Fluoro-3-nitrobenzoic acid can be reduced to form 3-Amino-2-fluorobenzoic acid. chemicalbook.com
The introduction of a fluorine atom onto an aromatic ring can be achieved through diazotization of an aromatic amine, followed by a fluorination reaction. The Balz-Schiemann reaction is a classic method for this transformation. wikipedia.orgjk-sci.com It involves the conversion of a primary aromatic amine to a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the corresponding aryl fluoride. wikipedia.orgjk-sci.comlumenlearning.com
In a potential synthetic route to this compound, one could start with a 3-aminobenzoic acid derivative. Diazotization of the amino group followed by a Balz-Schiemann or related fluorination reaction would introduce the fluorine atom. google.com The conditions for diazotization, such as the use of sodium nitrite (B80452) in a mineral acid at low temperatures, are crucial for the formation of the diazonium salt. google.comgoogle.com Innovations in the Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates and carrying out the diazotization with nitrosonium salts. wikipedia.org
Table 2: Key Features of the Balz-Schiemann Reaction
| Step | Description | Key Reagents | Reference |
| Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | Sodium nitrite (NaNO₂), Mineral Acid (e.g., HBF₄) | wikipedia.orgjk-sci.com |
| Fluorination | Thermal decomposition of the diazonium tetrafluoroborate salt to the aryl fluoride. | Heat | wikipedia.orglumenlearning.com |
This table is based on data from existing research and is intended to be interactive.
Green Chemistry Principles in Synthetic Route Development
The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. youtube.comyoutube.com
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. researchgate.net Synthetic routes with high atom economy are preferred as they generate less waste.
Solvent Selection and Waste Minimization in Preparation of this compound
The industrial synthesis of specialty chemicals such as this compound places significant emphasis on the efficiency, safety, and environmental impact of the manufacturing process. Key to achieving these goals are the strategic selection of solvents and the implementation of waste minimization protocols. While specific, detailed procedures for the large-scale production of this compound are not extensively published, plausible synthetic routes can be inferred from established chemical principles. These routes primarily involve the hydrolysis of a nitrile precursor or the amidation of a dicarboxylic acid derivative. This section explores solvent selection and waste minimization strategies for these potential synthetic pathways.
A probable precursor for the synthesis of this compound is 2-fluoro-3-cyanobenzoic acid. guidechem.com The conversion of the cyano group to a carbamoyl group via hydrolysis is a fundamental transformation in organic chemistry. Another viable route could involve the selective amidation of a 2-fluoroisophthalic acid derivative. For both pathways, the choice of solvent is critical to reaction success and environmental performance.
Solvent Selection: A Comparative Analysis
Traditionally, the synthesis of aromatic amides and the hydrolysis of nitriles have employed polar aprotic solvents due to their ability to dissolve a wide range of reactants and intermediates. However, growing environmental concerns have spurred research into greener alternatives.
Traditional Solvents: Solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and acetonitrile (B52724) have been common in similar chemical transformations. researchgate.netrsc.org For instance, the synthesis of related fluorobenzoic acids has utilized solvents such as DCM and DMF. rsc.org While effective in facilitating reactions, these solvents are associated with significant environmental, health, and safety concerns, including toxicity and difficulties in disposal.
Greener Alternatives: The principles of green chemistry encourage the use of solvents that are less hazardous and have a reduced environmental footprint. Water, ethanol (B145695), and other bio-solvents are increasingly being explored. mdpi.com
Water: As a solvent, water is non-toxic, non-flammable, and readily available. Recent studies have demonstrated the potential of using water extracts of agro-waste ash as a green reaction medium for the hydrolysis of nitriles to amides, eliminating the need for external catalysts and organic solvents. mdpi.com
Ethanol: Derived from renewable resources, ethanol is a less toxic alternative to many traditional organic solvents. It has been shown to be an effective solvent for the partial hydrolysis of nitriles to amides, with the added benefit of easier product separation. semanticscholar.org
Ionic Liquids: These salts with low melting points have been investigated as green solvents due to their low volatility. Tetrabutylammonium hydroxide (B78521) (TBAH), a hydrated ionic liquid, has been used as a catalyst for the selective hydration of nitriles to amides. researchgate.netrsc.org However, challenges related to the separation of the ionic liquid from the reaction mixture can sometimes complicate their application. researchgate.netsemanticscholar.org
The following table provides a comparative overview of solvents potentially used in the synthesis of this compound.
| Solvent | Type | Potential Application in Synthesis | Advantages | Disadvantages |
|---|---|---|---|---|
| Dimethylformamide (DMF) | Traditional (Polar Aprotic) | Amidation, Nitrile Hydrolysis | High solvency for many reactants | Toxic, high boiling point, difficult to recycle |
| Dichloromethane (DCM) | Traditional (Chlorinated) | Amidation, Intermediate Steps | Effective for extractions and as a reaction medium | Carcinogen, environmental pollutant |
| Acetonitrile | Traditional (Polar Aprotic) | Amidation, Nitrile Hydrolysis | Good solvating power, relatively low boiling point | Toxic, derived from fossil fuels |
| Water | Green (Aqueous) | Nitrile Hydrolysis | Non-toxic, non-flammable, inexpensive | Poor solubility for some organic reactants |
| Ethanol | Green (Bio-solvent) | Nitrile Hydrolysis | Renewable, less toxic, facilitates product separation semanticscholar.org | Flammable, may not be suitable for all reaction types |
| Tetrabutylammonium hydroxide (TBAH) | Green (Ionic Liquid) | Catalytic Nitrile Hydrolysis researchgate.netrsc.org | Low volatility, potential for catalytic use researchgate.netrsc.org | Difficult separation from product mixture researchgate.netsemanticscholar.org |
Waste Minimization Strategies
Beyond solvent selection, several other strategies can be employed to minimize waste in the preparation of this compound. These strategies align with the principles of green chemistry, focusing on atom economy, catalysis, and process optimization.
Catalytic Methods: The use of stoichiometric activating agents in amidation reactions, such as carbodiimides, generates significant amounts of by-product waste. nih.govfishersci.it The development of catalytic methods for amide bond formation is a key area of research for waste reduction. For instance, relay catalysis using a nucleophilic carbene and a peptide cocatalyst like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can facilitate waste-free amidation. nih.gov In the context of nitrile hydrolysis, using catalytic amounts of a base like sodium hydroxide in a suitable solvent such as isopropyl alcohol can be an efficient method. oatext.com
Recycling of Reaction Media: A significant advancement in waste reduction is the development of continuous operation protocols where the reaction mixture, including the solvent, catalyst, and unreacted starting materials, is recovered and reused. rsc.orgrsc.orgresearchgate.net This has been demonstrated for amide synthesis, where the product is precipitated out of the reaction mixture, allowing the filtrate to be used in subsequent batches. rsc.orgrsc.orgresearchgate.net This approach drastically reduces the E-factor (Environmental Factor), a measure of the mass of waste generated per mass of product.
Process Intensification: Continuous flow chemistry offers several advantages over traditional batch processing for waste minimization. acs.org Flow reactors can enable better control over reaction parameters, leading to higher yields and selectivity, thus reducing the formation of impurities. This technology is particularly amenable to aqueous reaction media, which can be challenging in large-scale batch reactors due to mixing and mass transfer limitations. acs.org
The table below summarizes potential waste minimization strategies for the synthesis of this compound.
| Strategy | Description | Potential Impact on Synthesis |
|---|---|---|
| Catalytic Amidation | Replacing stoichiometric activating agents with catalysts for amide bond formation. nih.gov | Reduces by-product waste from activating agents. |
| Catalytic Nitrile Hydrolysis | Using catalytic amounts of acids or bases for the conversion of the cyano group. oatext.com | Minimizes the need for large quantities of corrosive reagents. |
| Reaction Mixture Recycling | Recovering and reusing the solvent, catalyst, and unreacted starting materials. rsc.orgrsc.orgresearchgate.net | Significantly lowers the E-factor and improves overall process efficiency. |
| Continuous Flow Processing | Utilizing flow reactors for better control, higher yields, and reduced solvent usage. acs.org | Minimizes by-product formation and allows for safer handling of reactions. |
| Use of Aqueous Media | Employing water or water-based systems as the reaction solvent. mdpi.comacs.org | Eliminates the use of volatile and toxic organic solvents. |
Chemical Reactivity and Mechanistic Investigations
Influence of the Fluorine Substituent on Aromatic Ring Reactivity
Electron-Withdrawing Effects on Electrophilic Aromatic Substitution
The benzene (B151609) ring of 3-Carbamoyl-2-fluorobenzoic acid is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing substituents. The rate of EAS reactions on this compound is expected to be substantially lower than that of benzene. The directing influence of these groups determines the position of any potential substitution.
Fluorine (-F): The fluorine atom exhibits a dual electronic effect. It is strongly electron-withdrawing via the inductive effect (-I) but electron-donating through resonance (+R) due to its lone pairs of electrons. libretexts.org The inductive effect is generally stronger, making fluorine a deactivating group. However, the resonance donation directs incoming electrophiles to the ortho and para positions. libretexts.orgresearchgate.net
Carboxylic Acid (-COOH) and Carbamoyl (B1232498) (-CONH₂): Both the carboxylic acid and carbamoyl groups are deactivating and meta-directing groups. They withdraw electron density from the ring through both inductive and resonance effects, destabilizing the positively charged intermediate (sigma complex) that is formed during electrophilic attack, particularly when the attack is at the ortho or para position. swarthmore.edu
In this compound, the positions ortho and para to the fluorine are C3, C1, and C5. The positions meta to the carboxyl and carbamoyl groups are C1, C5 and C2, C4, C6 respectively. The directing effects are summarized below.
| Substituent | Position | Electronic Effect | Directing Influence | Activated Positions |
|---|---|---|---|---|
| -F | C2 | -I > +R | ortho, para-director (Deactivating) | C1, C3, C5 |
| -COOH | C1 | -I, -R | meta-director (Deactivating) | C3, C5 |
| -CONH₂ | C3 | -I, -R | meta-director (Deactivating) | C1, C5 |
Considering the combined influence, the C5 position is the most likely site for electrophilic attack. It is para to the fluorine atom and meta to both the carboxylic acid and carbamoyl groups. The C4 and C6 positions are highly deactivated due to being ortho to powerful deactivating groups. While traditional views categorize electron-withdrawing groups as strictly meta-directing, some studies suggest they are more accurately described as ortho, meta-directors, with very little para reactivity. swarthmore.edu
Impact on Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for fluoroarenes, especially when the ring is substituted with electron-withdrawing groups. lboro.ac.uk The fluorine atom serves as an excellent leaving group in SNAr reactions. The presence of the ortho-carbamoyl and meta-carboxylic acid groups significantly enhances the reactivity of this compound towards nucleophiles.
Fluorine-Directed Metalation Effects
Directed ortho metalation (DoM) is a powerful synthetic strategy for functionalizing aromatic rings. The fluorine atom is recognized as a potent directing group for metalation, capable of directing lithiation to the adjacent ortho position using strong bases like lithium diisopropylamide (LDA) or sec-butyllithium. researchgate.netethz.ch
In the case of this compound, the most acidic proton is that of the carboxylic acid. Therefore, any attempt at direct metalation would first result in deprotonation of the -COOH group. To achieve fluorine-directed C-H activation, the carboxylic acid would need to be protected, for instance, as an ester. Following protection, the fluorine atom at C2 would direct the organolithium base to deprotonate the C3 position. However, this position is already occupied by the carbamoyl group. The next most likely position for deprotonation would be the C1 position, but this is also substituted. Therefore, for the parent compound or its simple esters, fluorine-directed metalation is not a viable pathway for introducing new substituents. This strategy is more applicable to simpler fluorobenzenes where an ortho C-H bond is available. researchgate.net
Reaction Kinetics and Thermodynamic Considerations
The kinetics and thermodynamics of reactions involving this compound are influenced by its structural and electronic features.
Investigation of Rate-Determining Steps in Key Transformations
Understanding the rate-determining step (RDS) is crucial for optimizing reaction conditions.
Nucleophilic Aromatic Substitution: As previously mentioned, the RDS in the SNAr reaction of fluoroarenes is the formation of the Meisenheimer complex. stackexchange.com The high electronegativity of the fluorine atom stabilizes the transition state leading to this intermediate, which is why fluoroarenes are often more reactive in SNAr than other haloarenes. stackexchange.com
Palladium-Catalyzed Cross-Coupling: While not explicitly studied for this molecule, related aryl halides are frequently used in cross-coupling reactions. In many palladium-catalyzed processes, such as Suzuki or Buchwald-Hartwig couplings, the oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step. researchgate.net The rate of this step is influenced by the nature of the halide and the electronic density of the aromatic ring.
Amide Bond Formation: The formation of amides from the carboxylic acid moiety typically involves an activation step. If using coupling reagents, the formation of the activated ester or acylphosphonium intermediate can be rate-limiting. In reactions involving acylboron compounds, the initial deprotonation step can be rate-determining. acs.orgbris.ac.uk
Equilibrium Studies of Conformational Isomers and Tautomers
The spatial arrangement of the functional groups in this compound is subject to conformational and tautomeric equilibria.
Conformational Isomers: Rotation around the C-C single bonds connecting the substituents to the ring gives rise to different conformers. Studies on related ortho-substituted benzoic acids, particularly 2-fluorobenzoic acid, provide significant insight. mdpi.comnih.gov
The carboxylic acid group can exist in cis (O=C-O-H dihedral angle ~0°) and trans (~180°) forms. The cis conformers are generally lower in energy. nih.gov
For 2-fluorobenzoic acid, calculations show the existence of four conformers, with the two low-energy cis forms being trappable in argon or nitrogen matrices. nih.gov One of the higher-energy trans conformers is stabilized by an intramolecular O-H···F hydrogen bond. nih.govnih.gov
The planarity of the molecule is a key factor. While all conformations of 2-fluorobenzoic acid are calculated to be planar nist.govnist.gov, the introduction of the adjacent bulky carbamoyl group in this compound could induce steric hindrance, potentially forcing the carboxyl or carbamoyl groups to twist out of the plane of the benzene ring. This twisting, known as steric inhibition of resonance, can affect the compound's acidity and reactivity. almerja.comresearchgate.net
| Conformer | Carboxylic Group Configuration | Key Interaction | Relative Energy (kJ·mol⁻¹) | Reference |
|---|---|---|---|---|
| cis-I | cis | Repulsive F···O=C | 0.00 (most stable) | nih.gov |
| cis-II | cis | Repulsive F···OH | ~0.4 | nih.gov |
| trans-II | trans | Stabilizing O-H···F H-bond | 7.69 | nih.gov |
| trans-I | trans | Repulsive O-H···H | > 7.69 | nih.gov |
Note: Data is for the related compound 2-fluorobenzoic acid and serves as a model. The presence of the C3-carbamoyl group would alter these values.
Tautomers: Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in rapid equilibrium. tgc.ac.in
Amide-Imidic Acid Tautomerism: The carbamoyl group (-CONH₂) can exist in equilibrium with its imidic acid tautomer (-C(OH)=NH). For most simple amides, the amide form is overwhelmingly favored.
Keto-Enol Tautomerism: While more relevant for ketones and aldehydes, the principle can be applied. The keto form (C=O) is generally more stable than the enol form (C=C-OH). openstax.org
Annular Tautomerism: If the functional groups were to form a heterocyclic ring system, annular tautomerism, where a proton moves between two or more positions in the ring, could be possible. tgc.ac.innih.gov
For this compound, the amide and carboxylic acid forms are expected to be the predominant tautomers under normal conditions. The equilibrium can be influenced by solvent polarity and pH.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the influence of electronegative atoms like fluorine.
The ¹H NMR spectrum of 3-Carbamoyl-2-fluorobenzoic acid is expected to show distinct signals for the aromatic protons, the amide protons, and the carboxylic acid proton.
Aromatic Region: The three protons on the benzene (B151609) ring (H-4, H-5, and H-6) would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The electron-withdrawing nature of the fluorine, carboxyl, and carbamoyl (B1232498) groups would deshield these protons, shifting them downfield. The central proton, H-5, would likely appear as a triplet, being coupled to both H-4 and H-6. Protons H-4 and H-6 would likely be observed as complex multiplets (e.g., doublet of doublets or triplet of doublets) due to coupling with each other and with the fluorine atom.
Amide Protons (-CONH₂): The two protons of the primary amide group are diastereotopic and would be expected to produce two separate, broad singlets in the range of 7.5 to 8.5 ppm. Their broadness is a result of quadrupolar relaxation from the adjacent nitrogen atom and potential hydrogen bonding.
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and would appear as a very broad singlet far downfield, typically above 12 ppm. Its broadness and chemical shift are highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.
Chemical shift anisotropy, an effect where the magnetic shielding of a nucleus depends on the orientation of the molecule with respect to the external magnetic field, influences the aromatic proton signals. However, in standard solution-state NMR, this effect is averaged out by rapid molecular tumbling.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -COOH | > 12.0 | Broad Singlet |
| -CONH₂ | ~7.5 - 8.5 | Two Broad Singlets |
| Ar-H (H4, H5, H6) | ~7.2 - 8.2 | Multiplets |
The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, one for each unique carbon atom in the molecule.
Carbonyl Carbons: The two carbonyl carbons (from the carboxylic acid and the amide) are the most deshielded and would appear at the low-field end of the spectrum, typically between 165 and 175 ppm.
Aromatic Carbons: The six aromatic carbons would resonate in the 115-140 ppm range. The carbon directly bonded to the fluorine atom (C-2) would show a large one-bond coupling constant (¹JC-F) of approximately 240-250 Hz, appearing as a doublet. orgsyn.org Other aromatic carbons will also exhibit smaller couplings to the fluorine over two (²JC-F) or three (³JC-F) bonds, which is a powerful tool for assignment. orgsyn.org For instance, C-1 and C-3 would show ²JC-F coupling, while C-6 would show ³JC-F coupling. orgsyn.org
Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |
|---|---|---|
| -COOH | ~165-170 | Small (³JCF or ⁴JCF) |
| -CONH₂ | ~168-172 | Small (²JCF) |
| C-F (C2) | ~155-165 (as a doublet) | Large (¹JCF ≈ 240-250 Hz) |
| Ar-C (quaternary) | ~120-140 | Present (²JCF or ³JCF) |
| Ar-CH | ~115-135 | Present (³JCF or ⁴JCF) |
¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. Based on data for similar compounds like 2-fluoro-3-methylbenzoic acid, the chemical shift would likely fall in the range of -110 to -120 ppm (relative to CFCl₃). arkat-usa.org This signal would be split into a multiplet due to coupling with the ortho proton (H-3, if present, though in this case it's a carbamoyl group) and the meta proton (H-6).
Two-dimensional NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra. rsc.org
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal correlations between coupled protons. It would primarily show connectivity between the adjacent aromatic protons (H-4, H-5, H-6), helping to trace the proton sequence on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the signals of H-4, H-5, and H-6 in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for assigning the full carbon skeleton. It shows correlations between protons and carbons over two or three bonds. For example, the amide protons (-CONH₂) would show a correlation to the amide carbonyl carbon. The aromatic protons would show correlations to the quaternary carbons (C-1, C-2, C-3) and the carbonyl carbons, allowing for the complete and unambiguous assignment of all carbon atoms in the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy probes the molecular vibrations of a sample, providing a functional group fingerprint. IR and Raman are complementary techniques.
The IR spectrum of this compound would be dominated by the strong absorptions of its two functional groups. nih.govresearchgate.net
Carboxylic Acid Group:
O-H Stretch: A very broad and intense absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.
C=O Stretch: A strong, sharp absorption band should appear between 1700 and 1725 cm⁻¹.
C-O Stretch: This vibration, coupled with O-H in-plane bending, typically appears as a strong band in the 1210-1320 cm⁻¹ region.
O-H Bend: A broad out-of-plane bend is characteristically found near 900-960 cm⁻¹.
Primary Amide Group:
N-H Stretch: Two distinct medium-intensity bands are expected for the symmetric and asymmetric N-H stretches, typically around 3180 cm⁻¹ and 3350 cm⁻¹. These may be superimposed on the broad O-H stretch of the carboxylic acid.
Amide I (C=O Stretch): A very strong and sharp band, typically found around 1650-1680 cm⁻¹. This is one of the most characteristic absorptions in the IR spectrum.
Amide II (N-H Bend): A strong band between 1600 and 1640 cm⁻¹, resulting from N-H bending coupled with C-N stretching.
Aromatic and Fluoro Groups:
C-F Stretch: A strong absorption in the range of 1200-1270 cm⁻¹ is expected for the C-F bond. orgsyn.org
Aromatic C=C Stretches: Medium to weak bands would appear in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would complement the IR data, typically showing strong signals for the symmetric aromatic ring breathing modes and C=C stretching, while being less sensitive to the highly polar O-H and N-H vibrations. nih.govnih.gov
Table 3: Predicted Characteristic Vibrational Frequencies (IR)
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Amide (-CONH₂) | N-H Stretch | ~3350 and ~3180 | Medium |
| C=O Stretch (Amide I) | ~1650 - 1680 | Strong | |
| Carboxylic Acid (-COOH) | O-H Stretch | ~2500 - 3300 | Broad, Strong |
| C=O Stretch | ~1700 - 1725 | Strong | |
| Aryl-Fluoride | C-F Stretch | ~1200 - 1270 | Strong |
Analysis of Fluorine-Sensitive Vibrational Modes
The presence of a fluorine atom attached to the aromatic ring introduces specific vibrational modes that are sensitive to its electronic environment. The carbon-fluorine (C-F) stretching vibration is a key diagnostic marker. For aromatic fluorine compounds, this stretching mode is typically observed in the spectral region of 1270–1100 cm⁻¹. researchgate.net In a related study on 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, the C-F stretching vibration was identified at 1224 cm⁻¹ in the FT-Raman spectrum, which correlated well with the calculated wavenumber of 1231 cm⁻¹. researchgate.net This provides a reference point for identifying and analyzing the C-F stretching frequency in this compound, which is crucial for understanding the influence of the adjacent carbamoyl and carboxylic acid groups on the C-F bond.
Spectroscopic Evidence of Intermolecular Interactions
Spectroscopic analysis provides compelling evidence for intermolecular interactions, particularly hydrogen bonding, which dictates the supramolecular assembly of this compound. Hydrogen bonds are fundamental to the formation of predictable patterns in crystal engineering. acs.org
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular mass of this compound, confirming its elemental composition. The monoisotopic mass of this compound (C₈H₆FNO₃) is 183.03317 Da. uni.lu
HRMS data can also predict the collision cross-section (CCS) for different adducts of the molecule, offering insights into its gas-phase ion conformation.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 184.04045 | 133.5 |
| [M+Na]⁺ | 206.02239 | 141.9 |
| [M-H]⁻ | 182.02589 | 134.8 |
| [M+NH₄]⁺ | 201.06699 | 152.2 |
| [M+K]⁺ | 221.99633 | 139.9 |
| [M+H-H₂O]⁺ | 166.03043 | 127.2 |
| [M+HCOO]⁻ | 228.03137 | 155.3 |
| [M+CH₃COO]⁻ | 242.04702 | 181.2 |
| [M+Na-2H]⁻ | 204.00784 | 136.5 |
| [M]⁺ | 183.03262 | 130.7 |
| [M]⁻ | 183.03372 | 130.7 |
| m/z: mass to charge ratio of the adduct. Predicted CCS values are calculated using CCSbase. |
X-ray Crystallography and Supramolecular Assembly
X-ray crystallography provides the definitive solid-state structure of this compound, revealing the precise arrangement of atoms and the intricate network of intermolecular interactions that define its supramolecular assembly.
Single-crystal X-ray diffraction analysis is the gold standard for determining the three-dimensional structure of crystalline solids. nsf.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecular conformation. For related fluorobenzoic acids, such as 2-amino-5-fluorobenzoic acid, single-crystal X-ray diffraction has been used to determine the crystal system, space group, and unit cell dimensions. crystallography.net Such studies reveal that the molecule crystallizes in a specific arrangement, for instance, the monoclinic space group P2₁/c. eurjchem.com
The crystal structure of this compound is stabilized by an extensive network of hydrogen bonds. eurjchem.com The carboxylic acid and carbamoyl groups are key players in forming these networks. In many crystalline organic acids, the carboxylic acid groups form centrosymmetric dimers via strong O-H···O hydrogen bonds. nih.govnih.gov The carbamoyl group can also participate in hydrogen bonding, with the N-H protons acting as donors and the carbonyl oxygen as an acceptor.
These primary hydrogen bonds, in conjunction with weaker interactions such as C-H···O and C-H···F, direct the packing of the molecules into a stable three-dimensional lattice. researchgate.net The analysis of these networks is crucial for understanding the physical properties of the crystal and for the rational design of new crystalline materials. brad.ac.uk
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. eurjchem.comdnu.dp.ua By mapping properties such as d_norm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions.
Polymorphism Studies
Extensive literature searches did not yield any specific polymorphism studies conducted on this compound. While research into the polymorphic nature of related benzoic acid derivatives is documented, dedicated investigations into the existence and characterization of different crystalline forms of this compound are not publicly available.
Therefore, no data on different polymorphs, their crystallographic parameters, or the conditions under which they might be formed can be provided. Further research would be necessary to determine if this compound exhibits polymorphism and to characterize its potential crystalline forms.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are foundational to understanding the molecule at an electronic level. These ab initio or semi-empirical methods solve the Schrödinger equation for the molecular system, yielding a wealth of information about its structure and reactivity.
Density Functional Theory (DFT) is a predominant computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. researchgate.netsemanticscholar.org This process involves calculating the total energy of a given atomic arrangement and systematically altering the geometry to find the structure with the minimum energy. google.com For aromatic systems like 3-Carbamoyl-2-fluorobenzoic acid, DFT methods, such as those employing the B3LYP functional, are highly effective. researchgate.netorientjchem.org
The optimization of this compound would reveal the precise bond lengths, bond angles, and dihedral angles. Key parameters of interest include the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid and carbamoyl (B1232498) substituents relative to the ring and to each other. The presence of the ortho-fluoro substituent is expected to significantly influence the orientation of the adjacent carbamoyl and carboxylic acid groups through steric and electronic effects. nih.gov Studies on related fluorinated benzoic acids have shown that such substitutions can lead to notable changes in geometry compared to unsubstituted benzoic acid. nih.gov
Table 1: Representative Calculated Geometric Parameters for Benzoic Acid Derivatives (Note: This table is illustrative, showing typical parameters calculated for related structures using DFT methods. Specific values for this compound would require a dedicated computational study.)
| Parameter | Typical Calculated Value (DFT) |
| C-C (aromatic) Bond Length | 1.39 - 1.40 Å |
| C-COOH Bond Length | ~1.49 Å |
| C=O Bond Length | ~1.21 Å |
| C-OH Bond Length | ~1.36 Å |
| C-F Bond Length | ~1.35 Å |
| C-C=O Angle | ~120° |
| O=C-OH Angle | ~123° |
Data compiled from principles described in computational studies of benzoic acid derivatives. orientjchem.orgnih.gov
Once the geometry is optimized, DFT can be used to calculate the electronic structure, which describes the distribution of electrons within the molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map. nih.gov An MEP map illustrates the charge distribution from the perspective of an approaching positive charge, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.
For this compound, the MEP would show negative potential around the oxygen atoms of the carboxyl and carbamoyl groups, indicating their role as hydrogen bond acceptors. The acidic proton of the carboxyl group would be a region of high positive potential. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to quantify charge transfer interactions between occupied (donor) and unoccupied (acceptor) orbitals, revealing the stabilizing effects of hyperconjugation and intramolecular charge delocalization. researchgate.net These analyses for this compound would detail how the electron-withdrawing nature of the fluorine, carbamoyl, and carboxylic acid groups influences the electron density of the aromatic ring.
Frontier Molecular Orbital Theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and easily polarizable. ajchem-a.comwuxiapptec.com DFT calculations provide the energies of these orbitals, allowing for the determination of the gap. For this compound, the HOMO-LUMO gap would provide insight into its stability and potential reactivity in chemical processes. nih.gov
Table 2: Illustrative HOMO-LUMO Gap Data for Related Aromatic Compounds (Note: Values are representative and demonstrate the concept. The specific gap for this compound would depend on the computational method and basis set used.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Indole (B1671886) Intermediate | -6.2 | 1.9 | 8.1 |
| N-phenyl Imine | -7.1 | -1.1 | 6.0 |
| Substituted Pyridine | -8.1 | -0.2 | 7.9 |
Data adapted from principles discussed in frontier molecular orbital analysis. wuxiapptec.com
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is employed to calculate nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). researchgate.net For this compound, these calculations would predict the chemical shifts for each unique proton and carbon atom, aiding in the assignment of experimental NMR spectra.
IR Spectroscopy: DFT calculations can determine the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. The predicted spectrum for this compound would show characteristic bands for the O-H stretch of the carboxylic acid, the C=O stretches of both the acid and amide, and N-H stretches of the amide, among others. Comparing the calculated frequencies with experimental IR data helps to confirm the structure and assign the vibrational modes. nih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. nih.gov These transition energies correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. This analysis would predict the electronic absorption profile of this compound.
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis maps the energy of the molecule as a function of the rotation around these bonds, identifying stable conformers and the energy barriers between them.
For this compound, rotation around the single bonds connecting the carboxylic acid and carbamoyl groups to the benzene ring is of particular interest. The proximity of these two functional groups and the adjacent fluorine atom can lead to significant steric hindrance and intramolecular interactions, such as hydrogen bonding. bris.ac.uk
Computational methods can be used to perform a relaxed surface scan, where the dihedral angle of a specific bond is systematically varied, and the energy of the molecule is optimized at each step. google.comnih.gov This process generates a potential energy surface that reveals the low-energy (stable) conformations and the high-energy (transition state) structures. The energy difference between a stable conformer and a transition state is the rotational barrier. bris.ac.uk For this compound, this analysis would determine the preferred orientation of the -COOH and -CONH₂ groups and the energy required to rotate them, which is critical for understanding its three-dimensional structure and how it might interact with other molecules. Studies on related ortho-substituted benzoic acids have shown that intramolecular hydrogen bonds and steric repulsion are dominant factors in determining conformational preference. researchgate.net
Intramolecular Interactions and Their Energetic Contributions
The conformational landscape of this compound is dictated by a delicate balance of several intramolecular interactions. Computational studies on the parent compound, 2-fluorobenzoic acid, and its derivatives reveal the key forces at play.
Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to investigate the various conformers of 2-fluorobenzoic acid. nih.gov These studies identify four main conformers: two low-energy cis forms (where the O=C-O-H dihedral angle is approximately 0°) and two higher-energy trans forms. nih.gov A significant interaction studied in these systems is the potential intramolecular hydrogen bond between the fluorine atom and the hydroxyl hydrogen of the carboxylic acid (O-H···F). nih.govacs.org While calculations confirm that this interaction is stabilizing, its influence is contested by other forces. acs.orgresearchgate.net
Studies on aminofluorobenzoic acids have shown that despite the presence of the O-H···F hydrogen bond, repulsive interactions between the lone pairs of the oxygen atoms (O/O repulsion) play a dominant role in determining the orientation of the carboxyl group. acs.orgresearchgate.net Furthermore, other weak interactions, such as C-H···O hydrogen bonds, also contribute to the stability of certain conformers. stackexchange.com In the case of this compound, an additional intramolecular hydrogen bond between the carbamoyl group (C=O)N-H and the carboxylic acid oxygen or the fluorine atom could further influence its preferred geometry.
The relative energies of the conformers of 2-fluorobenzoic acid, which serve as a model for the title compound, highlight these energetic contributions. The cis conformers are generally more stable, with the energy difference between them being very small. stackexchange.com The trans conformers, where the stabilizing O-H···F interaction can occur, are higher in energy but can be populated, for instance, through vibrational excitation in matrix isolation studies. nih.gov
| Conformer | Carboxylic Acid Configuration | Key Intramolecular Interaction | Calculated Relative Energy (kJ/mol) | Reference |
|---|---|---|---|---|
| cis-I | cis | C-H···OH | 2.82 | stackexchange.com |
| cis-II | cis | C-H···O=C (Most Stable) | 0.00 | stackexchange.com |
| trans-III | trans | O-H···F | Higher Energy | nih.gov |
| trans-IV | trans | O-H···H (Repulsive) | Higher Energy | nih.gov |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for mapping the intricate pathways of chemical reactions. For molecules like this compound, these methods can predict reaction outcomes, identify key intermediates, and rationalize observed chemical behaviors.
Transition State Characterization and Reaction Pathway Determination
While specific computational studies on the reaction mechanisms of this compound are not widely documented, the closely related 2-fluorobenzoic acid has been used as a co-catalyst in various transformations, and its role has been rationalized through computational analysis of transition states. acs.orgnih.gov
In several palladium-catalyzed enantioselective reactions, 2-fluorobenzoic acid has been shown to be a crucial additive. acs.org It is proposed that the acid participates in the transition state, stabilizing it through hydrogen bonding. nih.gov This stabilization lowers the activation energy of the desired pathway, thereby accelerating the reaction. Computational models of these transition states can confirm the geometry of these hydrogen-bonding interactions and quantify their energetic contribution. This principle can be extended to reactions where this compound itself is a reactant. The fluorine, carboxyl, and carbamoyl groups all offer potential hydrogen bonding sites that can direct the approach of a reagent and stabilize the transition state of a given transformation, such as cyclization or substitution reactions.
Computational Assessment of Stereoselectivity
The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. Computational chemistry is frequently used to assess and predict stereoselectivity by calculating these energy differences.
In asymmetric catalysis, where 2-fluorobenzoic acid has been employed as a co-catalyst, its presence significantly enhances enantioselectivity. acs.orgnih.gov Computational modeling suggests this is achieved by the acid forming a chiral, non-covalent scaffold in the transition state. This scaffold creates a more ordered environment, favoring the approach of the substrate from one face over the other. For this compound, its inherent structural features, including the potential for multiple hydrogen bonds, could be harnessed to direct the stereochemical course of reactions. By modeling the transition states for the formation of different stereoisomers, the origins of stereoselectivity can be understood and potentially enhanced through rational design.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a cinematic view of molecular behavior, tracking the movements and interactions of atoms over time. This technique allows for the study of dynamic processes in solution that are critical to understanding a molecule's function. nih.govmdpi.com
Conformational Dynamics in Solution
While quantum chemical calculations can identify stable conformers in the gas phase, MD simulations reveal how a molecule like this compound behaves in a more realistic solution environment. acs.org In solution, the molecule is not static but dynamically samples various conformations.
An MD simulation would model the explicit interactions between the solute and surrounding solvent molecules. By analyzing the simulation trajectory, one can observe the transitions between different rotational isomers (rotamers) of the carboxyl and carbamoyl groups. Analysis techniques such as Root Mean Square Deviation (RMSD) clustering can identify the most populated conformational states in solution and the timescale of their interconversion. biorxiv.org This provides insight into the molecule's flexibility and the conformational preferences that are relevant for its interaction with other molecules, such as biological receptors. acs.org
Interactions with Solvents and Other Molecules
MD simulations excel at characterizing the non-covalent interactions between a solute and its environment. For this compound, this includes the intricate network of hydrogen bonds it can form with water or other polar solvents. The simulations can reveal the structure of the solvation shell around the molecule, showing, for example, how water molecules arrange themselves around the hydrophilic carbamoyl and carboxyl groups versus the more hydrophobic aromatic ring.
Furthermore, MD simulations are used to study the binding of a molecule to a protein or another host. nih.govsemanticscholar.org By placing this compound in a simulation box with a target molecule, the dynamics of the binding process, the stability of the resulting complex, and the specific interactions (hydrogen bonds, electrostatic interactions, van der Waals forces) that maintain the bound state can be investigated in atomic detail. biorxiv.org
Derivatives, Analogues, and Their Research Utility
Synthesis of Novel Structural Analogues and Isomers
The structural framework of 3-Carbamoyl-2-fluorobenzoic acid allows for modifications at two primary sites: the carbamoyl (B1232498) group and the fluoro-benzoic acid core. These modifications lead to the generation of novel analogues and isomers with tailored electronic and steric properties.
The carbamoyl group (-CONH2) is a key functional handle for derivatization. Standard amidation reactions can be employed to introduce a wide variety of substituents on the nitrogen atom. By reacting this compound or its activated derivatives (such as an acyl chloride) with primary or secondary amines, a library of N-substituted analogues can be synthesized. These modifications can range from simple alkyl and aryl groups to more complex moieties, enabling the fine-tuning of properties like solubility, lipophilicity, and intermolecular interactions. For instance, the synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids has been achieved by reacting phthalic anhydride (B1165640) with substituted anilines, demonstrating a viable route for creating N-aryl derivatives rsc.org. While this example does not start from this compound itself, the fundamental synthetic principle of amide bond formation is directly applicable.
Furthermore, the carbamoyl moiety can be transformed into other functional groups. For example, dehydration of the primary amide can yield a nitrile group, leading to the formation of 2-fluoro-3-cyanobenzoic acid. This transformation significantly alters the electronic properties and coordination capabilities of the molecule.
The fluoro-benzoic acid core of the molecule offers numerous possibilities for substitution. Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene (B151609) ring, although the directing effects of the existing substituents (the electron-withdrawing carboxylic acid and carbamoyl groups, and the weakly deactivating fluorine atom) must be carefully considered.
The synthesis of various substituted fluorobenzoic acids has been reported, providing insights into potential synthetic routes for analogues of this compound. For example, methods for the preparation of 2-fluoro-3-chlorobenzoic acid and 2-fluoro-3-nitrobenzoic acid have been developed nih.govnih.gov. These synthetic strategies could potentially be adapted to introduce chloro or nitro groups onto the this compound scaffold. Additionally, the synthesis of 2,4-difluoro-3-hydroxybenzoic acid highlights the possibility of introducing multiple fluorine atoms and other functional groups onto the aromatic ring rsc.org.
| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |
| This compound | 91004020 (CID) | C8H6FNO3 | Parent Compound |
| 2-Fluoro-3-(N-methylbenzamido)benzoic acid | 1207726-86-0 | C15H12FNO3 | N-substituted carbamoyl group |
| 2-Fluoro-3-chlorobenzoic acid | 161957-55-7 | C7H4ClFO2 | Chlorine substituent on the core |
| 2-Fluoro-3-nitrobenzoic acid | - | C7H4FNO4 | Nitro substituent on the core |
| 2,4-Difluoro-3-hydroxybenzoic acid | - | C7H4F2O3 | Additional fluorine and hydroxyl groups |
This compound as a Key Building Block in Complex Organic Synthesis
The presence of multiple, reactive functional groups makes this compound a valuable building block for the construction of more complex organic molecules. Its carboxylic acid and carbamoyl groups can participate in a variety of coupling and cyclization reactions, leading to the formation of diverse molecular architectures.
This compound is a promising precursor for the synthesis of various heterocyclic compounds. The ortho-positioning of the carboxylic acid and carbamoyl groups can facilitate intramolecular cyclization reactions to form six-membered heterocyclic rings. For example, through dehydration and subsequent cyclization, it could potentially form derivatives of fluorinated quinazolinediones.
The versatility of related fluorobenzoic acids in heterocyclic synthesis has been demonstrated. For instance, 2-fluorobenzoic acids have been utilized in the synthesis of thioflavanones. Although this example does not directly involve the carbamoyl group, it showcases the utility of the fluorobenzoic acid moiety in forming heterocyclic systems. The amino analogue, 2-amino-3-fluorobenzoic acid, is a known intermediate in the synthesis of indole (B1671886) derivatives and fluoroacridines, further highlighting the potential of this substitution pattern for constructing complex heterocyclic scaffolds.
While the functional groups of this compound make it a suitable candidate for incorporation into larger, more complex structures such as polycyclic aromatic hydrocarbons (PAHs) and macrocycles, specific examples of its direct use in the synthesis of these architectures are not extensively documented in the current scientific literature.
In principle, the carboxylic acid can be used as a handle for attachment to other molecular fragments through ester or amide bond formation, which could then be followed by cyclization reactions to form macrocyclic structures. Similarly, the aromatic ring could participate in reactions that lead to the formation of fused polycyclic systems. General synthetic routes to PAHs often involve cascade reactions and cycloaromatizations, and a molecule with the functionalities of this compound could potentially be integrated into such synthetic pathways. However, at present, the application of this specific compound in the synthesis of polycyclic and macrocyclic structures remains an area for future research and exploration.
Applications in Material Science Research (e.g., MOFs, Liquid Crystals)
The unique structural features of this compound and its derivatives make them attractive candidates for applications in material science, particularly in the development of Metal-Organic Frameworks (MOFs) and liquid crystals.
In the field of MOFs, the carboxylic acid group can act as a linker to coordinate with metal ions, forming extended porous structures. The presence of the fluorine atom and the carbamoyl group can influence the properties of the resulting MOF, such as its porosity, stability, and functionality. Fluorinated linkers are known to enhance the hydrophobicity and can affect the gas sorption properties of MOFs. For instance, 2-fluorobenzoic acid has been used as a modulator in the synthesis of rare-earth MOFs, where it influences the formation of the metal clusters. This suggests that this compound could be a valuable ligand for creating novel MOFs with tailored properties.
Research on Isotopic Labeling and Radiochemistry Applications
The structural motif of this compound is a key component in the development of advanced molecular imaging agents, particularly for Positron Emission Tomography (PET). Research in this area focuses on incorporating the positron-emitting radionuclide Fluorine-18 (18F) to create tracers for visualizing and quantifying biological processes and drug targets in vivo. The favorable half-life (109.8 minutes) and low positron energy of 18F make it an ideal isotope for high-resolution PET imaging. nih.gov The primary application for analogues of this compound is in the synthesis of inhibitors for Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair, which is a significant target in oncology. nih.govnih.gov
Synthesis of Fluorine-18 Labeled Analogues for Positron Emission Tomography (PET) Precursors
The synthesis of 18F-labeled analogues incorporating the this compound structure is most prominently demonstrated in the development of PET tracers based on the PARP inhibitor, Olaparib. nih.gov These complex radiosyntheses aim to label the molecule in its final steps to maximize the amount of radioactivity in the final product due to the short half-life of 18F.
Several strategies have been developed for the radiofluorination of Olaparib and its derivatives:
Nucleophilic Aromatic Substitution (SNAr): One common method involves a nucleophilic aromatic substitution reaction where the [18F]fluoride ion displaces a leaving group on an electron-deficient aromatic ring. For instance, a precursor molecule containing a nitro group can be used. Researchers have developed a one-pot, two-step process to synthesize an 18F-labeled PARP inhibitor ([18F]PARPi) from a boc-protected nitro-precursor. nih.gov This method first involves the SNAr reaction, followed by the removal of the protecting group to yield the final tracer. nih.gov The requirement for an electron-deficient aromatic ring, typically activated by electron-withdrawing groups in the ortho or para positions, is a critical limitation of this method. acs.org
Copper-Mediated Radiofluorination: To overcome the limitations of traditional SNAr, copper-mediated methods have been employed. This technique allows for the radiofluorination of less activated aromatic systems. One notable application is the synthesis of [18F]Olaparib itself, the direct isotopologue of the drug. nih.gov The process involves the 18F-fluorodeboronation of an aryl pinacol (B44631) boronic ester precursor, mediated by a copper catalyst. nih.gov This approach allows for the direct labeling of the drug molecule, ensuring that the resulting tracer has the exact structural and pharmacological properties of the therapeutic agent. nih.gov
Prosthetic Group Labeling: An alternative, multi-step strategy involves the use of smaller, pre-labeled molecules called prosthetic groups. For example, a [18F]fluorobenzoic acid ([18F]FBA) can be synthesized and then coupled to the main scaffold of the Olaparib molecule in a subsequent step. researchgate.net This solid-phase synthesis strategy involves trapping the purified [18F]FBA on an anion-exchange resin, which then serves as the platform for the coupling reaction to produce the final labeled PARP inhibitor. researchgate.net
These synthetic approaches result in PET precursors that contain the fundamental 3-Carbamoyl-2-fluorobenzamide structure, enabling the non-invasive imaging of PARP expression in various cancers. nih.govnih.gov
Methodologies for Radiochemical Yield Optimization
The optimization of radiochemical yield (RCY) is a critical aspect of producing PET tracers, ensuring that sufficient radioactivity is available for imaging studies from a given production batch of [18F]fluoride. The RCY is heavily dependent on the chosen synthetic route, precursor concentration, reaction conditions, and purification methods.
For analogues of this compound, such as 18F-labeled PARP inhibitors, several factors are manipulated to enhance yields:
Precursor and Method Selection: The choice of precursor and labeling strategy has the most significant impact on RCY. As shown in the table below, different methods for producing similar PARP tracers result in a wide range of yields. Copper-mediated fluorodeboronation has been shown to provide a moderate activity yield for [18F]Olaparib. nih.gov In contrast, nucleophilic substitution on a nitro-precursor for a derivative, [18F]PARPi, resulted in a lower yield. nih.gov A modified photoredox-mediated 18F-deoxyfluorination method for a different Olaparib-based probe, 18F-PARPi-OMe, reported a significantly higher, albeit non-decay corrected, radiochemical yield in a single step. snmjournals.org
Reaction Conditions: Temperature and reaction time are crucial variables. Nucleophilic aromatic substitutions typically require high temperatures, often above 100°C, to proceed efficiently. acs.org Optimization studies for copper-mediated radiofluorodestannylation, a related technique, showed that maximal radiochemical conversion was achieved rapidly (within 5 minutes) at an optimal temperature of 100°C. mdpi.com
Automation and Purification: Automating the synthesis process can improve reproducibility and, in some cases, yield by minimizing manual handling and transfer losses. nih.gov Purification is also key; efficient high-performance liquid chromatography (HPLC) is necessary to separate the desired radiolabeled product from unreacted precursors and radioactive byproducts, ensuring high radiochemical purity. nih.gov For solid-phase syntheses, the efficiency of trapping the radiolabeled intermediate (like [18F]FBA) and the subsequent on-resin reaction are critical optimization points. researchgate.net
The following table summarizes reported radiochemical yields for different 18F-labeled Olaparib analogues, illustrating the impact of the chosen synthetic methodology.
| PET Tracer | Synthetic Method | Reported Radiochemical Yield (RCY) | Reference |
|---|---|---|---|
| 18F-PARPi-OMe | Photoredox-mediated 18F-deoxyfluorination | 84.5 ± 10.7% | snmjournals.org |
| [18F]Olaparib | Copper-mediated 18F-fluorodeboronation | 18 ± 3% (activity yield, non-decay corrected) | nih.gov |
| [18F]PARPi | Nucleophilic aromatic substitution (nitro-precursor) | Up to 9.6% | nih.gov |
| [18F]PARPi | Solid-phase synthesis via [18F]FBA | 8.3 ± 1.1% (decay-corrected) | researchgate.net |
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Approaches for Synthesis
The synthesis of polysubstituted benzoic acid derivatives often requires multi-step procedures that can be inefficient. Future research could focus on developing novel catalytic strategies to streamline the synthesis of 3-Carbamoyl-2-fluorobenzoic acid and its analogues.
Transition-metal catalysis, particularly using palladium, rhodium, or copper, offers a promising avenue. acs.org Methods involving catalytic C-H bond activation and functionalization are particularly attractive, as they could potentially allow for the direct introduction of the carbamoyl (B1232498) or carboxyl groups onto a pre-existing fluorinated aromatic scaffold, reducing the number of synthetic steps. acs.org For instance, developing a palladium-catalyzed carbonylation of a C-H bond on a 2-fluoro-benzamide derivative could provide a direct route to the target molecule. Furthermore, exploring copper-catalyzed reactions, which have proven effective for creating 1,3,4-oxadiazoles from fluorobenzoic acids, could be adapted for amidation reactions. nih.gov The development of novel ligand scaffolds will be crucial to control the regioselectivity and efficiency of such catalytic transformations, especially given the potential for steric hindrance and competing reaction sites. acs.org
Exploration of Bio-Inspired Synthetic Routes
Biocatalysis presents a green and highly selective alternative to traditional organic synthesis. Enzymes, operating under mild physiological conditions, can facilitate complex chemical reactions with high chemo-, regio-, and enantioselectivity. uni-muenchen.demdpi.com Future research should explore the use of enzymes for the synthesis of this compound.
Laccases, a class of multi-copper oxidoreductases, have been used to synthesize novel bioactive amide derivatives from related phenolic compounds. mdpi.com Investigating the potential of laccases or other oxidoreductases to mediate the formation of this compound could lead to more sustainable synthetic processes. mdpi.com Additionally, some bacterial strains are known to utilize fluorobenzoates as their sole carbon source, indicating the existence of metabolic pathways capable of processing these molecules. nih.gov Harnessing enzymes from these pathways, such as hydrolases or amidases, could provide a bio-inspired route for either the synthesis or selective modification of this compound. Inspired by the discovery of anthranilate analogues as potential inhibitors of amino acid biosynthesis in pathogens, researchers could also explore biosynthetic pathways to generate novel fluorinated anthranilate derivatives. nih.gov
Advanced Computational Studies on Reaction Selectivity and Molecular Recognition
Computational chemistry provides powerful tools to predict and understand molecular properties and reactivity. For this compound, advanced computational studies can offer profound insights into its behavior.
Density Functional Theory (DFT) calculations can be employed to model the molecule's electronic structure, predict its reactivity, and elucidate reaction mechanisms. nih.govresearchgate.netacs.org Such studies can help rationalize the regioselectivity of synthetic reactions and guide the design of more efficient catalytic systems. nih.gov For example, calculating the charge distribution and the energies of reaction intermediates can predict the most likely site for electrophilic or nucleophilic attack. acs.org
Furthermore, computational methods are invaluable for studying molecular recognition. The presence of hydrogen bond donors (amide and carboxylic acid) and acceptors (carbonyls, fluorine) suggests that this compound could participate in complex intermolecular interactions. nih.gov Molecular dynamics simulations and docking studies could explore its binding affinity and conformation within the active sites of enzymes or receptors, guiding its potential development in medicinal chemistry. uni-muenchen.denih.gov These computational approaches can also predict how the molecule's conformation is influenced by intramolecular hydrogen bonds, which can predetermine its interaction with biological targets. nih.gov
Potential for Derivatization Towards Advanced Functional Materials
The functional groups on this compound make it an excellent scaffold for derivatization into more complex molecules with applications in materials science and medicinal chemistry.
The carboxylic acid and carbamoyl groups can be readily modified to create a wide range of derivatives. For example, the carboxylic acid can be converted into esters or amides, or used to coordinate with metal ions. The synthesis of lanthanide metal complexes with 2-fluorobenzoic acid has been shown to yield materials with interesting fluorescence properties, a path that could be explored for derivatives of this compound. acs.org The amide group can also be functionalized further. Such derivatizations could lead to the creation of novel polymers, metal-organic frameworks (MOFs), or functional dyes.
In medicinal chemistry, the fluorinated benzamide (B126) scaffold is a recognized pharmacophore. nih.gov The introduction of fluorine can enhance metabolic stability and binding affinity. nih.gov Derivatizing this compound could lead to the development of new therapeutic agents, such as PROTACs (Proteolysis Targeting Chimeras), where the molecule acts as a binder to specific proteins like cereblon (CRBN). nih.gov The synthesis of oxadiazoles (B1248032) or tetrazoles from the carboxylic acid moiety represents another strategy to create bioisosteres with potentially improved pharmacological profiles. nih.gov
Investigation of Unconventional Reactivity Profiles
The interplay between the ortho-fluoro substituent and the adjacent carboxylic acid and carbamoyl groups may give rise to unconventional reactivity. The electron-withdrawing nature of the fluorine atom and its steric bulk can influence the acidity of the carboxylic acid, the reactivity of the amide, and the susceptibility of the aromatic ring to certain reactions. nih.gov
Future studies could explore directed ortho-metalation, where one of the existing functional groups directs the deprotonation and subsequent functionalization of a specific C-H bond on the aromatic ring. The unique electronic environment could also be exploited in pericyclic reactions or novel cyclization strategies. The conformational rigidity or flexibility imposed by potential intramolecular hydrogen bonds between the functional groups could be harnessed to control the stereochemical outcome of reactions. nih.govnih.gov Investigating its behavior under photochemical or electrochemical conditions could also uncover novel transformations and reactive intermediates, expanding the synthetic utility of this versatile chemical building block.
Q & A
Basic: What synthetic strategies are employed to introduce fluorine and carbamoyl groups in 3-Carbamoyl-2-fluorobenzoic acid?
Answer:
The synthesis typically involves two key steps:
- Fluorination: Nucleophilic fluorination using reagents like KF or CsF in the presence of transition-metal catalysts (e.g., Pd or Cu) to ensure regioselectivity at the 2-position. Hypervalent iodine reagents (e.g., benziodoxolones) may also facilitate fluorination under mild conditions .
- Carbamoylation: The carbamoyl group (NH2CO-) is introduced via coupling reactions, such as using carbamoyl chlorides or urea derivatives. Protecting groups (e.g., tert-butoxycarbonyl, BOC) are often required to prevent undesired side reactions at the carboxylic acid moiety .
Challenges:
- Fluorine’s electron-withdrawing effect reduces reactivity at adjacent positions, necessitating optimized reaction temperatures and catalysts .
- Competing hydrolysis of the carbamoyl group requires anhydrous conditions and controlled pH .
Advanced: How can regioselective fluorination be achieved to minimize competing side reactions in the synthesis?
Answer:
Regioselectivity is controlled by:
- Directing Groups: Pre-functionalization of the benzoic acid scaffold with temporary directing groups (e.g., boronic esters) to guide fluorine to the 2-position. Subsequent removal of the directing group preserves the carbamoyl functionality .
- Catalytic Systems: Palladium-mediated C–H activation or hypervalent iodine reagents (e.g., Selectfluor®) enable precise fluorination. Computational modeling (DFT) predicts reactive sites and transition states to optimize conditions .
Example Workflow:
Use Suzuki-Miyaura coupling to install a boronic ester at the 3-position.
Perform fluorination at the activated 2-position.
Replace the boronic ester with a carbamoyl group via amidation .
Basic: What analytical techniques validate the structure and purity of this compound?
Answer:
- NMR Spectroscopy: ¹⁹F NMR confirms fluorine incorporation (δ ~ -110 to -120 ppm for aromatic F). ¹H/¹³C NMR identifies carbamoyl protons (NH2, δ ~ 6–7 ppm) and carboxylic acid protons .
- HPLC/MS: High-resolution mass spectrometry (HRMS) verifies molecular weight, while HPLC (C18 column, acidic mobile phase) assesses purity (>98%) .
- X-ray Crystallography: Resolves stereoelectronic effects of fluorine and carbamoyl groups, confirming spatial arrangement .
Advanced: How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?
Answer:
Contradictions arise from:
- Tautomerism: The carbamoyl group may exhibit keto-enol tautomerism, altering NMR signals. Use variable-temperature NMR or deuterated solvents to stabilize one form .
- Crystal Packing Effects: X-ray crystallography (via SHELX or WinGX) distinguishes static solid-state structures from dynamic solution-phase conformers .
- Computational Validation: Density Functional Theory (DFT) calculates expected chemical shifts and compares them to experimental data .
Basic: What are the key applications of this compound in medicinal chemistry?
Answer:
- Drug Intermediate: Serves as a precursor for kinase inhibitors or protease inhibitors due to fluorine’s metabolic stability and carbamoyl’s hydrogen-bonding capacity .
- Probe for Protein Binding: The carboxylic acid group enables conjugation to biomolecules (e.g., peptides), while fluorine acts as a ¹⁹F NMR reporter for studying ligand-receptor interactions .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Answer:
- Molecular Docking: Simulate interactions between this compound and target proteins (e.g., COX-2, EGFR). Focus on fluorine’s electrostatic contributions and carbamoyl’s H-bonding .
- QSAR Modeling: Quantify how substituents at the 3-position influence logP, solubility, and binding affinity. Optimize for bioavailability using ADMET predictors .
Basic: What are the stability concerns for this compound under varying pH conditions?
Answer:
- Acidic Conditions: Protonation of the carbamoyl group (pKa ~ 8–10) leads to hydrolysis, forming NH3 and CO2. Stabilize with buffered solutions (pH 4–6) .
- Basic Conditions: Deprotonation of the carboxylic acid (pKa ~ 2–3) increases solubility but may decarboxylate at high temperatures. Store at 4°C in inert atmospheres .
Advanced: How can reaction by-products (e.g., dehalogenated or over-fluorinated species) be identified and mitigated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
